7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide class, characterized by a fused triazole-pyrimidine core with diverse substituents. The structure includes a 2,3-dimethoxyphenyl group at position 7, a 2-methoxyphenylamide at position 6, a pyridin-3-yl group at position 2, and a methyl group at position 5 (Figure 1). These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-22(26(34)30-19-11-5-6-12-20(19)35-2)23(18-10-7-13-21(36-3)24(18)37-4)33-27(29-16)31-25(32-33)17-9-8-14-28-15-17/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZJDPMIDOXTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases.
Mode of Action
The compound interacts with its target, NAMPT, to activate it. The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for various biological processes.
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway. This pathway is responsible for recycling NAD+ from nicotinamide, which is a form of vitamin B3. NAD+ is a coenzyme that plays a crucial role in many biological processes including metabolism, DNA repair, and aging.
Result of Action
The activation of NAMPT by the compound enhances the NAD+ salvage pathway, leading to an increase in the levels of NAD+. This can have various effects at the molecular and cellular levels, depending on the specific biological processes that are influenced by NAD+.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. A study highlighted the potential of similar compounds in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds with similar structures have shown effectiveness against various cancer types by disrupting angiogenesis and tumor growth mechanisms .
Antimicrobial Properties
Compounds containing triazole rings have been recognized for their antimicrobial activities. The structural characteristics of 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suggest potential applications in treating infections caused by resistant bacterial strains. This aligns with findings from other studies demonstrating the efficacy of triazole derivatives against a range of pathogens .
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. For example, derivatives have been identified as effective inhibitors of dihydrofolate reductase and other kinases that play critical roles in cellular processes such as proliferation and differentiation. This suggests potential applications in treating diseases such as cancer and autoimmune disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of similar compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature enables nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Halogenation | POCl₃, PCl₅ (reflux, anhydrous) | Replacement of hydroxyl or methoxy groups with chlorine substituents | Observed in analogous triazolopyrimidines under similar conditions |
| Amination | NH₃/MeOH (high pressure, 100–120°C) | Introduction of amino groups at C-2 or C-7 positions | Limited by steric hindrance from bulky aryl substituents |
Electrophilic Aromatic Substitution
The 2,3-dimethoxyphenyl and 2-methoxyphenyl groups undergo electrophilic substitution, favoring para/ortho positions due to methoxy’s strong activating effects.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Functionalization of the Pyridine Ring
The pyridin-3-yl group participates in coordination chemistry and substitution reactions.
Demethylation of Methoxy Groups
The methoxy substituents on phenyl rings can be selectively demethylated to hydroxyl groups.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| BBr₃-mediated | BBr₃/DCM (−78°C to RT) | Hydroxyphenyl derivatives | Preserves triazolopyrimidine stability under cryogenic conditions |
Oxidation of the Methyl Group
The C-5 methyl group on the pyrimidine ring is susceptible to oxidation.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄/H₂SO₄ (60°C) | Carboxylic acid formation at C-5 | Over-oxidation risks require careful stoichiometric control |
Heterocycle Ring Modifications
The triazolopyrimidine core can undergo ring-opening or annulation under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic Ring Opening | Conc. HCl (reflux, 48 hrs) | Fragmentation into triazole and pyrimidine precursors | Rarely employed due to loss of structural complexity |
Key Insights from Research Findings
-
Synthetic Utility : Reactions at the carboxamide and pyrimidine positions are prioritized for derivatization in drug discovery.
-
Biological Relevance : Electrophilic substitutions (e.g., sulfonation) enhance solubility and target affinity .
-
Stability Considerations : The triazolopyrimidine core remains intact under moderate conditions but degrades under prolonged acidic/basic treatment .
Comparison with Similar Compounds
Table 1. Comparison of Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Polarity : The target compound’s 2,3-diOMePh group (electron-donating) contrasts with analogs bearing 3,4,5-triOMePh (e.g., 5j, 5l) or 3-OHPh (). The latter groups may enhance solubility via hydrogen bonding but reduce thermal stability (lower melting points in 5l vs. 5j) .
- Pyridin-3-yl vs. This could improve binding to kinase targets .
Key Observations:
- Synthetic Flexibility : The target compound’s synthesis likely follows and protocols, achieving moderate yields (43–66%) via acid-catalyzed cyclization. Substituting 2-pyridinyl may require adjusted stoichiometry due to steric hindrance .
- Bioactivity Potential: Analogs with halogenated or trifluoromethyl groups (e.g., 5k, 8n) show enhanced bioactivity, suggesting the target compound’s dimethoxy groups may prioritize solubility over potency .
Q & A
Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Assays : Assess intestinal permeability.
- Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance.
- Rodent Models : Administer via IV and oral routes to calculate bioavailability (F%). ’s focus on enzyme inhibition supports using tumor-bearing mice for efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
